molecular formula C17H14OS2 B13098502 2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13098502
M. Wt: 298.4 g/mol
InChI Key: ZQJGWJYGBHLJGK-UHFFFAOYSA-N
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Description

2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes both thiobenzaldehyde and methanethioylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methanethioylbenzaldehyde with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzaldehyde: Similar in structure but lacks the thiobenzaldehyde group.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Shares some structural features but has different functional groups.

Uniqueness

2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both thiobenzaldehyde and methanethioylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C17H14OS2

Molecular Weight

298.4 g/mol

IUPAC Name

2-[3-(2-methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H14OS2/c18-17(16-8-4-3-7-15(16)12-20)10-9-13-5-1-2-6-14(13)11-19/h1-8,11-12H,9-10H2

InChI Key

ZQJGWJYGBHLJGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=CC=C2C=S)C=S

Origin of Product

United States

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